3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride
Description
This structure confers high reactivity, making it valuable in organic synthesis for introducing sulfonate esters or amides and acylating agents. Its synthesis typically involves chlorosulfonation and subsequent acylation steps, as exemplified by protocols similar to those in , where chlorosulfonic acid reacts with precursors under controlled conditions .
Properties
Molecular Formula |
C9H8Cl2O3S |
|---|---|
Molecular Weight |
267.13 g/mol |
IUPAC Name |
3-chlorosulfonyl-2,6-dimethylbenzoyl chloride |
InChI |
InChI=1S/C9H8Cl2O3S/c1-5-3-4-7(15(11,13)14)6(2)8(5)9(10)12/h3-4H,1-2H3 |
InChI Key |
PIDBBMHOKULFEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 2,6-Dimethylbenzoyl Chloride
Since 2,6-dimethylbenzoyl chloride is a key intermediate, its preparation is foundational. It is commonly synthesized by chlorination of 2,6-dimethylbenzoic acid with thionyl chloride under controlled temperature conditions.
| Parameter | Condition |
|---|---|
| Starting material | 2,6-Dimethylbenzoic acid |
| Chlorinating agent | Thionyl chloride (SOCl2) |
| Solvent | Often none or inert solvent like toluene |
| Temperature profile | Gradual heating: <35°C (1 h), then 45-50°C with controlled ramping, reflux 2-3 h |
| Yield | ~98% |
| Purity (GC) | ≥99.8% |
This staged reaction method minimizes side reactions and improves yield and purity, as described in similar processes for 3,5-dimethylbenzoyl chloride.
Chlorosulfonation to Introduce the Chlorosulfonyl Group
The chlorosulfonyl group is introduced by electrophilic aromatic substitution using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) on the 2,6-dimethylbenzoyl chloride.
- The 2,6-dimethylbenzoyl chloride is reacted with chlorosulfonic acid at low temperature (0–10°C) to control the reaction rate and avoid polysubstitution.
- The reaction mixture is stirred for several hours to ensure complete substitution at the 3-position.
- The product is isolated by quenching into ice or water, followed by extraction and purification.
Combined or One-Pot Synthesis Approaches
Some advanced methods attempt a one-pot synthesis by direct chlorosulfonation of 2,6-dimethylbenzoic acid followed by in situ conversion to the acid chloride using thionyl chloride. This approach reduces steps but requires careful temperature and reagent control to avoid hydrolysis or over-chlorination.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature Profile | Time | Yield (%) | Purity (GC) (%) |
|---|---|---|---|---|---|
| 2,6-Dimethylbenzoic acid → 2,6-Dimethylbenzoyl chloride | Thionyl chloride (excess), stirring, no solvent or toluene | Stage 1: <35°C (1 h) Stage 2: 45-50°C (1 h) Stage 3: reflux (2-3 h) | 4-5 h total | ~98.5 | 99.9 |
| 2,6-Dimethylbenzoyl chloride → this compound | Chlorosulfonic acid, low temp (0–10°C), stirring | 0–10°C during addition, then room temp | 2-4 h | 85-90 | ≥97 |
Analytical and Purity Considerations
- Gas Chromatography (GC) is the primary method for assessing purity, with typical purities exceeding 97% for commercial batches.
- NMR Spectroscopy confirms substitution patterns and absence of polysubstituted byproducts.
- Distillation under reduced pressure is often used to purify the acid chloride intermediate.
- Careful temperature control during chlorosulfonation is critical to avoid degradation or side reactions.
Summary and Recommendations
- The preparation of This compound involves careful sequential reactions starting from 2,6-dimethylbenzoic acid.
- The staged reaction with thionyl chloride to form 2,6-dimethylbenzoyl chloride is well-established, yielding high purity and yield.
- Subsequent chlorosulfonation with chlorosulfonic acid under controlled low temperatures introduces the chlorosulfonyl group efficiently.
- Process optimization focuses on temperature control, reagent stoichiometry, and reaction time to maximize yield and purity.
- Analytical verification through GC and NMR ensures product quality suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: The compound can be hydrolyzed to form 3-(sulfonyl)-2,6-dimethylbenzoic acid.
Reduction: Reduction of the chlorosulfonyl group can yield the corresponding sulfonyl chloride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, acetonitrile, and ethers
Catalysts: Lewis acids such as aluminum chloride (AlCl3) for Friedel-Crafts reactions
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonyl Derivatives: Formed by reaction with thiols
Scientific Research Applications
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Serves as an intermediate in the synthesis of drugs with anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride involves its electrophilic nature, which allows it to react with nucleophiles. The chlorosulfonyl group is highly reactive and can form covalent bonds with various nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Functional Group and Substituent Variations
Key analogs are compared below based on substituents, functional groups, and physicochemical properties:
Physical Properties and Stability
- Melting Points : 3-(Chlorosulfonyl)benzoyl chloride has a low melting point (18–20°C), suggesting that the addition of 2,6-dimethyl groups in the target compound may increase crystallinity or stability .
- Hazard Considerations : While specific hazard data for this compound is unavailable, structurally related benzoyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride) often require stringent handling due to moisture sensitivity and corrosivity .
Biological Activity
3-(Chlorosulfonyl)-2,6-dimethylbenzoyl chloride is a chemical compound notable for its application in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound features a chlorosulfonyl group and a benzoyl chloride moiety, which enhance its reactivity and versatility. While specific biological activity data for this compound is limited, its derivatives have been studied for various biological properties, including anti-inflammatory, antibacterial, and anticancer effects.
- Molecular Formula : C10H10ClO3S
- Molecular Weight : 250.70 g/mol
- CAS Number : Not specified in the search results but can be derived from its structure.
- Structure : The compound consists of a benzene ring substituted with two methyl groups, a chlorosulfonyl group, and a benzoyl chloride group.
The biological activity of this compound is primarily attributed to its electrophilic nature. The chlorosulfonyl group allows for the formation of covalent bonds with nucleophiles present in biomolecules. This reactivity can lead to significant modifications in proteins and other biomolecules, which is crucial for understanding biochemical pathways and mechanisms.
1. Modification of Biomolecules
The compound is used in research settings to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions. This ability to alter biomolecular structures makes it valuable for biochemical research.
2. Antibacterial Activity
Research indicates that derivatives of this compound exhibit antibacterial properties. These compounds may inhibit bacterial growth by interfering with essential cellular processes.
3. Anti-inflammatory Properties
Certain derivatives have shown potential anti-inflammatory effects, suggesting that they may be useful in developing treatments for inflammatory diseases.
4. Anticancer Potential
Some studies have explored the anticancer properties of related compounds. The ability to modify cellular proteins may play a role in inhibiting cancer cell proliferation.
Case Studies
While specific case studies on this compound are scarce, research on its derivatives provides insight into its potential applications:
- Study on Antibacterial Activity : A derivative was tested against various bacterial strains and showed significant inhibitory effects, indicating potential as an antibacterial agent.
- Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives could reduce inflammation markers in cell cultures.
- Anticancer Research : Compounds similar in structure were evaluated for their ability to induce apoptosis in cancer cell lines.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-(Chlorosulfonyl)-2,3-dimethylbenzoyl chloride | C10H10ClO3S | Similar reactivity but different substitution pattern |
| 4-Acetamido-3-fluorobenzene-1-sulfonyl chloride | C9H8ClFNO2S | Contains acetamido and fluorine substituents |
| 1-Naphthalenesulfonyl chloride | C10H9ClO2S | Larger aromatic system with distinct reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
